REACTION_CXSMILES
|
[CH2:1]([C:3]1[O:8][C:7](=[O:9])[CH:6]=[C:5]([OH:10])[CH:4]=1)[CH3:2].[C:11](=O)([O-])[O-].[K+].[K+].COS(OC)(=O)=O>>[CH2:1]([C:3]1[O:8][C:7](=[O:9])[CH:6]=[C:5]([O:10][CH3:11])[CH:4]=1)[CH3:2] |f:1.2.3|
|
Name
|
|
Quantity
|
57.65 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC(=CC(O1)=O)O
|
Name
|
|
Quantity
|
74 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
51 mL
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
dried 2000 mL three-neck flask
|
Type
|
DISSOLUTION
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Details
|
dissolved in dry acetone (1500 ml)
|
Type
|
CUSTOM
|
Details
|
The flask was equipped with a water condenser and mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3.5 hours
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
reaction
|
Type
|
CUSTOM
|
Details
|
the solids removed by filtration
|
Type
|
CUSTOM
|
Details
|
The solvent of the filtrate was removed by rotary evaporation
|
Type
|
WAIT
|
Details
|
The yellow oily residue left
|
Type
|
CUSTOM
|
Details
|
behind was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 10% to 50% ethyl acetate in hexanes
|
Type
|
CUSTOM
|
Details
|
The appropriate fractions were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated by rotary evaporation
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC(=CC(O1)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.55 g | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |